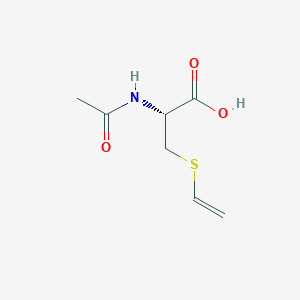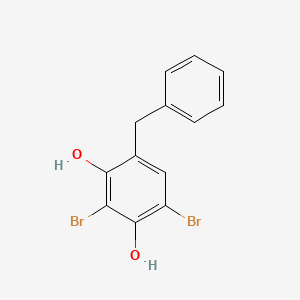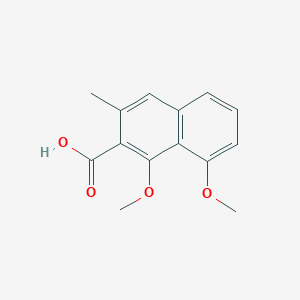
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid is an organic compound belonging to the naphthalene family It is characterized by the presence of two methoxy groups at positions 1 and 8, a methyl group at position 3, and a carboxylic acid group at position 2 on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the methylation of 1,8-dimethoxynaphthalene followed by carboxylation. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and methyl iodide (CH3I) for the methylation step. The carboxylation step can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives.
科学的研究の応用
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,8-Dimethoxynaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3-Methylnaphthalene-2-carboxylic acid: Lacks the methoxy groups, affecting its solubility and reactivity.
1,8-Dihydroxynaphthalene-2-carboxylic acid: Contains hydroxyl groups instead of methoxy groups, altering its chemical properties.
Uniqueness
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid is unique due to the combination of methoxy, methyl, and carboxylic acid groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
特性
CAS番号 |
63473-10-9 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC名 |
1,8-dimethoxy-3-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-8-7-9-5-4-6-10(17-2)12(9)13(18-3)11(8)14(15)16/h4-7H,1-3H3,(H,15,16) |
InChIキー |
OZOPODFDTUXHKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=CC=C2)OC)C(=C1C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


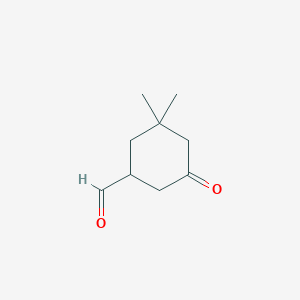
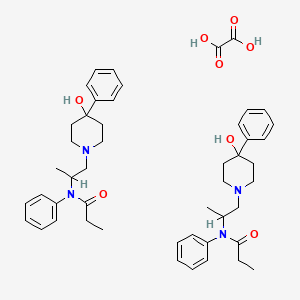
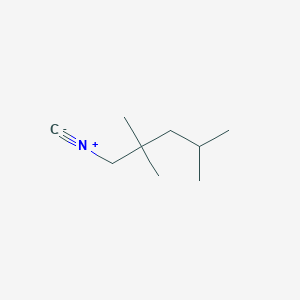

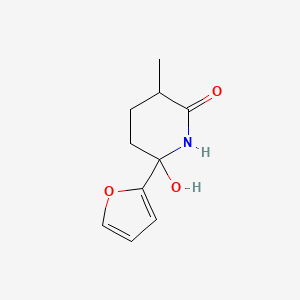

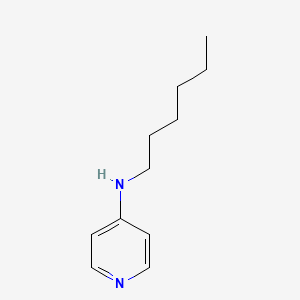
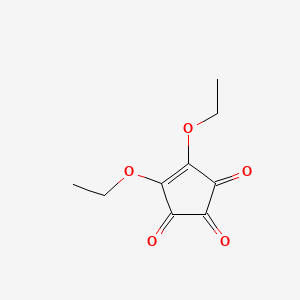
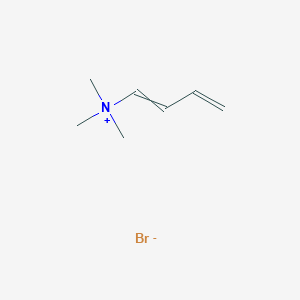


![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
